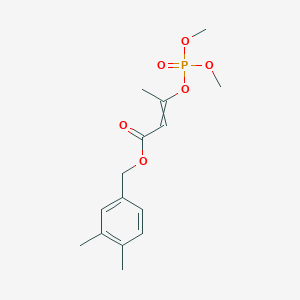
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate is an organic compound with a complex structure that includes a phenyl group substituted with two methyl groups, a methoxyphosphoryloxy group, and a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate typically involves multiple steps, starting with the preparation of the phenyl and but-2-enoate components. The phenyl component can be synthesized through Friedel-Crafts alkylation, where 3,4-dimethylbenzene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst. The but-2-enoate moiety can be prepared through esterification of but-2-enoic acid with methanol in the presence of an acid catalyst.
The final step involves the phosphorylation of the but-2-enoate moiety with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryloxy group, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Phosphorylated amines or thiols.
Applications De Recherche Scientifique
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate: shares similarities with other phosphorylated organic compounds, such as:
Uniqueness
- The presence of both the phenyl and but-2-enoate moieties in this compound provides unique steric and electronic properties that differentiate it from other phosphorylated compounds. These properties contribute to its distinct reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C15H21O6P |
|---|---|
Poids moléculaire |
328.30 g/mol |
Nom IUPAC |
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-11-6-7-14(8-12(11)2)10-20-15(16)9-13(3)21-22(17,18-4)19-5/h6-9H,10H2,1-5H3 |
Clé InChI |
YCCYQQBSXDNVCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)COC(=O)C=C(C)OP(=O)(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
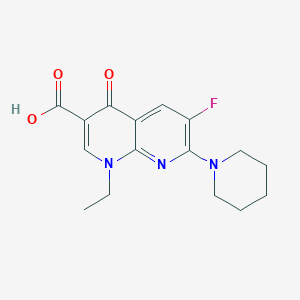
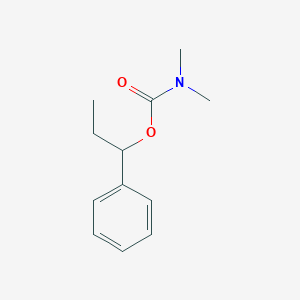
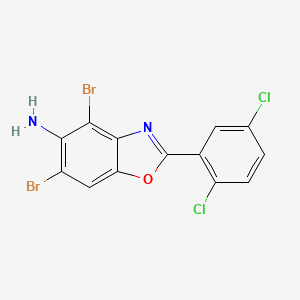
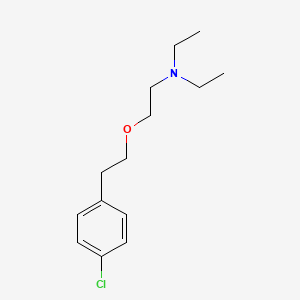
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)

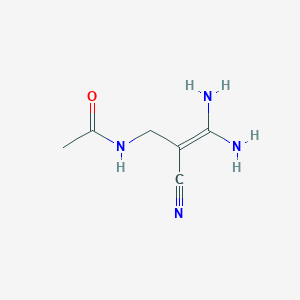
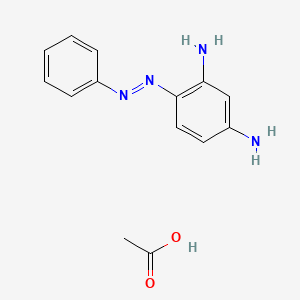
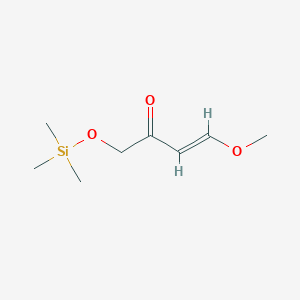
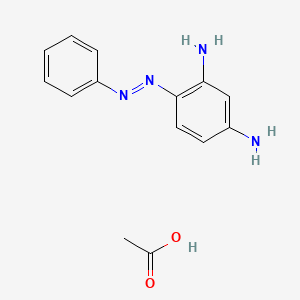
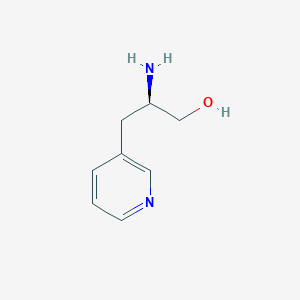
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
